![molecular formula C11H17NO B1437642 3-[(Tert-butoxy)methyl]aniline CAS No. 1039946-12-7](/img/structure/B1437642.png)
3-[(Tert-butoxy)methyl]aniline
Vue d'ensemble
Description
“3-[(Tert-butoxy)methyl]aniline” is a chemical compound with the CAS Number: 1156812-33-7 . It has a molecular weight of 193.29 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(Tert-butoxy)methyl]aniline” is 1S/C12H19NO/c1-9-10(6-5-7-11(9)13)8-14-12(2,3)4/h5-7H,8,13H2,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(Tert-butoxy)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 193.29 .Applications De Recherche Scientifique
Anticorrosive Properties for Metal Protection
Research by Alam, Mobin, and Aslam (2016) explored the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles, including aniline as one of the monomers, demonstrating significant anticorrosive properties on mild steel in acidic conditions. The study utilized various techniques, including FTIR, XRD, and SEM, to characterize the compounds and evaluate their anticorrosive performance, offering insights into potential applications for metal protection in corrosive environments (Alam, Mobin, & Aslam, 2016).
Advances in Organic Synthesis
Several studies have focused on enhancing methods for organic synthesis using aniline derivatives. For instance, Mahesh et al. (2017) reported a Copper(II)-catalyzed oxidative coupling method involving anilines, showcasing a pathway for creating 2-aryl benzimidazoles through C-H functionalization and C-N bond formation. This method highlights the role of anilines in facilitating complex organic transformations under mild conditions, contributing to the field of synthetic organic chemistry (Mahesh, Satheesh, Kumar, & Punniyamurthy, 2017).
Methylation of Anilines
Zhang, Gao, and Wang (2020) demonstrated the methylation of anilines using photon-initiated heterogeneous catalysis, a green chemistry approach. Their work highlights the efficient use of methanol as a methylation reagent under mild conditions, emphasizing the importance of sustainable methods in chemical synthesis (Zhang, Gao, & Wang, 2020).
Synthesis of Antioxidants
The synthesis process and optimization for producing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a precursor for various antioxidants, was studied by Huo Xiao-jian (2010). This research contributes to the field of antioxidant synthesis, offering a method with improved yield and demonstrating the chemical's significance in producing compounds that prevent oxidative damage (Huo Xiao-jian, 2010).
Catalytic Asymmetric Synthesis
Dai, Jiang, Tao, and Shi (2016) established the first application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions, involving anilines and aldehydes. This method enables the synthesis of chiral indole-derived tetrahydroquinolines with excellent diastereo- and enantioselectivities, illustrating the utility of aniline derivatives in catalytic asymmetric synthesis for creating complex molecules with potential pharmaceutical applications (Dai, Jiang, Tao, & Shi, 2016).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBKGPSYIFCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)
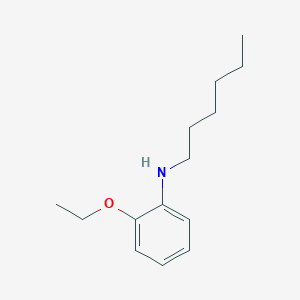
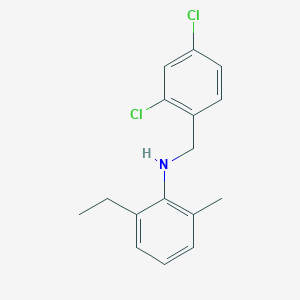
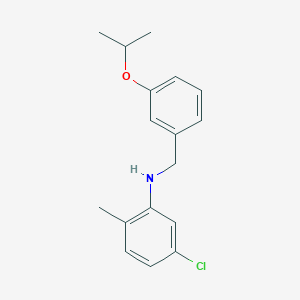
![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

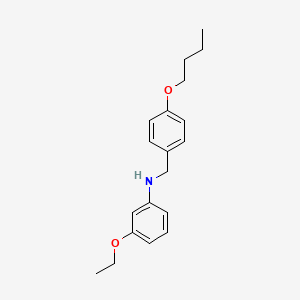
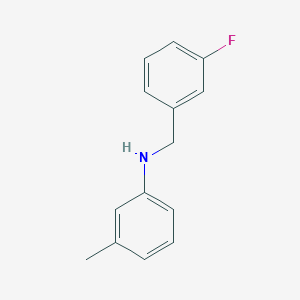
![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)
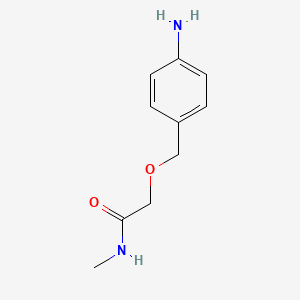
![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)